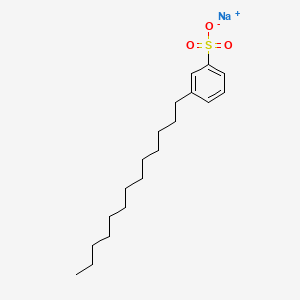

Sodium 3-tridecylbenzenesulfonate

Descripción

Sodium 3-tridecylbenzenesulfonate (C19H31NaO3S) is an anionic surfactant characterized by a tridecyl (13-carbon) alkyl chain attached to a benzene ring at the meta (3rd) position, sulfonated at the 1st position, and neutralized with sodium. This structural configuration confers distinct interfacial properties, making it effective in detergents, emulsifiers, and industrial formulations. Its performance is influenced by alkyl chain length, sulfonate group placement, and counterion interactions .

Propiedades

Número CAS |

85409-86-5 |

|---|---|

Fórmula molecular |

C19H31NaO3S |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

sodium;3-tridecylbenzenesulfonate |

InChI |

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22;/h13,15-17H,2-12,14H2,1H3,(H,20,21,22);/q;+1/p-1 |

Clave InChI |

JZJODLWMQNCLHV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |

Otros números CAS |

85409-86-5 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Detergents and Cleaning Agents

Sodium 3-tridecylbenzenesulfonate is extensively used in household and industrial cleaning products due to its effective surfactant properties. It helps in the removal of dirt and grease by lowering the surface tension of water, allowing it to spread and penetrate more effectively.

Table 1: Typical Uses in Cleaning Products

| Product Type | Typical Concentration (%) | Functionality |

|---|---|---|

| Household Detergents | 5-15 | Cleaning and emulsifying |

| Industrial Cleaners | Up to 25 | Heavy-duty cleaning |

| Dishwashing Liquids | 3-10 | Grease removal |

Personal Care Products

In personal care formulations, sodium 3-tridecylbenzenesulfonate serves as a surfactant in shampoos, body washes, and facial cleansers. Its ability to create lather while being gentle on the skin makes it suitable for cosmetic applications.

Table 2: Application in Personal Care

| Product Type | Typical Concentration (%) | Role |

|---|---|---|

| Shampoos | 1-5 | Cleansing agent |

| Body Washes | 1-3 | Foaming agent |

| Facial Cleansers | 0.5-2 | Gentle cleansing |

Bioremediation

Sodium 3-tridecylbenzenesulfonate has shown potential in bioremediation processes, particularly in the degradation of hydrophobic organic pollutants. Its surfactant properties enhance the bioavailability of contaminants, facilitating microbial degradation.

Case Study: Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

- Objective: To evaluate the effectiveness of sodium 3-tridecylbenzenesulfonate in enhancing the biodegradation of PAHs.

- Method: Soil samples contaminated with PAHs were treated with varying concentrations of sodium 3-tridecylbenzenesulfonate.

- Results: Enhanced degradation rates were observed with increased surfactant concentrations, indicating its efficacy as a bioremediation agent.

Pesticide Formulations

In agriculture, sodium 3-tridecylbenzenesulfonate is utilized as an adjuvant in pesticide formulations. It improves the dispersion and adhesion of active ingredients on plant surfaces, enhancing their effectiveness.

Table 3: Use in Pesticides

| Application Type | Typical Concentration (%) | Benefit |

|---|---|---|

| Herbicides | 0.5-2 | Improved coverage |

| Insecticides | 0.1-1 | Enhanced penetration |

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Compounds for Comparison:

- Sodium Dodecylbenzenesulfonate (SDBS) : 12-carbon alkyl chain, typically para-substituted (C18H29NaO3S).

- Sodium Lauryl Sulfate (SLS) : 12-carbon alkyl chain, sulfate headgroup (C12H25NaO4S).

- Sodium Lauryl Ether Sulfate (SLES) : Ethoxylated SLS derivative (C12H25(OCH2CH2)nNaO4S).

- Sodium 4-Tridecylbenzenesulfonate : Structural isomer with a para-substituted tridecyl chain .

Table 1: Structural and Property Comparison

Performance in High-Ionic-Strength Environments

- Sodium 3-tridecylbenzenesulfonate’s anionic nature makes it sensitive to counterion screening. In high-salt conditions (e.g., NaCl), its CMC decreases significantly due to charge neutralization, enhancing micelle stability .

- By contrast, non-ionic surfactants (e.g., Tween 80) show minimal CMC changes under similar conditions, while cationic surfactants (e.g., CTAB) exhibit drastic CMC reductions (~2 orders of magnitude) .

Crystallization Inhibition

- Like SDBS, Sodium 3-tridecylbenzenesulfonate may delay NaCl crystallization by adsorbing to liquid-gas interfaces, blocking nucleation sites.

Q & A

Basic Question: What are the standard methodologies for synthesizing sodium 3-tridecylbenzenesulfonate, and how do reaction conditions influence product purity?

Methodological Answer:

Synthesis typically involves sulfonation of tridecylbenzene using agents like sulfur trioxide (SO₃) or sulfamic acid. The sulfur trioxide method is preferred for high yield and minimal waste but requires precise control of temperature (40–60°C) and molar ratios to avoid side reactions (e.g., over-sulfonation) . In contrast, the sulfamic acid method is milder but may introduce impurities if residual reactants are not thoroughly removed via recrystallization or solvent extraction . Purity can be validated using HPLC or ion chromatography to quantify unreacted precursors and sulfonate byproducts .

Basic Question: How can researchers characterize the surfactant properties of sodium 3-tridecylbenzenesulfonate, such as critical micelle concentration (CMC)?

Methodological Answer:

CMC determination involves measuring surface tension vs. concentration plots using a tensiometer (e.g., Du Noüy ring method). For reproducibility, use standardized buffers (pH 7–9) to mimic physiological or environmental conditions. Dynamic light scattering (DLS) can further analyze micelle size distribution, while conductivity measurements validate ionic behavior in aqueous solutions . Cross-referencing results with structurally similar surfactants (e.g., sodium dodecylbenzenesulfonate) ensures methodological consistency .

Advanced Question: What experimental designs are optimal for resolving contradictions in reported toxicity or environmental impact data?

Methodological Answer:

Contradictions often arise from variations in test organisms, exposure durations, or sodium 3-tridecylbenzenesulfonate purity. To address this:

- Conduct dose-response studies across multiple models (e.g., Daphnia magna for aquatic toxicity, murine cell lines for cytotoxicity) .

- Use isotope-labeled analogs (e.g., ³⁵S-labeled sulfonate) to track biodegradation pathways and distinguish parent compounds from metabolites .

- Apply meta-analysis frameworks to harmonize datasets, weighting studies by methodological rigor (e.g., OECD-compliant protocols vs. non-standardized assays) .

Advanced Question: How can researchers modify sodium 3-tridecylbenzenesulfonate to enhance its functionality in specific applications (e.g., oil recovery or drug delivery)?

Methodological Answer:

Functionalization strategies include:

- Co-polymerization : Grafting with acrylic acid or polyethylene glycol (PEG) to improve thermal stability and reduce interfacial tension in oil-water systems .

- Hybrid surfactant systems : Combining with cationic surfactants (e.g., cetyltrimethylammonium bromide) to form catanionic vesicles for drug encapsulation. Characterize synergies using fluorescence microscopy and ζ-potential measurements .

- pH-responsive modifications : Introducing carboxylate groups to enable pH-dependent micelle dissociation, validated via UV-Vis spectroscopy at varying pH levels .

Advanced Question: What analytical approaches are recommended to evaluate the compound’s stability under extreme conditions (e.g., high salinity or temperature)?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and residual mass under nitrogen/air atmospheres .

- High-salinity stability tests : Incubate the compound in NaCl/CaCl₂ brines (0.1–2 M) and monitor precipitation via turbidimetry or dynamic viscosity measurements .

- Accelerated aging studies : Expose samples to UV radiation (254 nm) and analyze degradation products using LC-MS/MS .

Advanced Question: How should researchers design studies to assess the compound’s interaction with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Fluorescence quenching assays : Use bovine serum albumin (BSA) as a model protein to quantify binding constants (e.g., Stern-Volmer plots) .

- Circular dichroism (CD) : Monitor conformational changes in DNA or enzymes upon surfactant interaction .

- Molecular dynamics simulations : Predict binding sites and energetics using software like GROMACS, validated with experimental data .

Basic Question: What safety protocols are critical when handling sodium 3-tridecylbenzenesulfonate in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Advanced Question: What statistical methods are suitable for analyzing dose-dependent effects in ecotoxicological studies?

Methodological Answer:

- Probit analysis : Calculate LC₅₀/EC₅₀ values with 95% confidence intervals using software like EPA Probit Analysis Program .

- ANOVA with post-hoc tests : Compare effects across concentration gradients, ensuring normality via Shapiro-Wilk tests .

- Time-to-event models : Analyze survival data in chronic exposure studies using Kaplan-Meier curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.